molecular formula C17H19N3OS B2744098 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine CAS No. 955328-40-2

4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine

Cat. No.: B2744098
CAS No.: 955328-40-2
M. Wt: 313.42
InChI Key: YAJIOIIMAFHVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine typically involves a multi-step process. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require the presence of a catalyst, such as copper(I) or copper(II) triflates, and are carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine involves its interaction with various molecular targets. The compound can activate or inhibit biochemical pathways by binding to specific enzymes or receptors. For instance, it may inhibit microbial growth by interfering with cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine apart from these similar compounds is its unique structural features and the specific biological activities it exhibits. Its imidazo[2,1-b]thiazole core provides a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

4-[(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-13-16(12-19-7-9-21-10-8-19)22-17-18-15(11-20(13)17)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJIOIIMAFHVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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